N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c1-14(29)23-16-8-5-9-17(10-16)24-18(30)12-27-13-22-20-19(21(27)31)25-26-28(20)11-15-6-3-2-4-7-15/h2-10,13H,11-12H2,1H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBRRDGJCUUFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a triazole ring and a pyrimidine ring can be cyclized using a suitable catalyst and solvent.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazolopyrimidine core with a benzyl halide in the presence of a base.
Attachment of Acetamidophenyl Group: The acetamidophenyl group can be attached through an amide coupling reaction. This step involves the reaction of the benzyl-substituted triazolopyrimidine with an acetamidophenyl derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Analysis
The following compounds share the triazolopyrimidinone core but differ in substituents, enabling a comparative analysis of structural and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula (C₂₀H₁₉N₇O₃).
†Calculated from molecular formula C₁₇H₁₈N₆O₂.
Key Observations:
Methyl groups () minimize steric hindrance, favoring interactions with shallow binding pockets .
Acetamide Substituents :
- The 3-acetamidophenyl group in the target compound offers hydrogen-bonding capacity, improving solubility and target engagement.
- Chloro-trifluoromethylphenyl (CAS 892473-61-9) increases lipophilicity (logP) but may reduce bioavailability due to high molecular weight .
- Phenethyl () and trimethylphenyl () substituents prioritize lipophilicity, favoring blood-brain barrier penetration or hydrophobic target binding .
Hypothesized Structure-Activity Relationships
- Polarity vs. Lipophilicity : The target compound strikes a balance between the polar 3-acetamidophenyl and lipophilic benzyl, suggesting optimized solubility and membrane permeability. In contrast, CAS 892473-61-9’s chloro-CF₃ group may limit aqueous solubility despite enhanced target affinity .
- Steric Effects : Methyl-substituted analogs () likely exhibit faster metabolic clearance due to reduced bulk, whereas the target’s benzyl group may prolong half-life .
- Electronic Effects : Fluorine in CAS 892473-61-9 could alter electron density on the triazole ring, affecting interactions with enzymatic active sites .
Biological Activity
N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound belonging to the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structure features a triazolopyrimidine core, which is known for conferring significant biological activity.
Antimicrobial Activity
Compounds within the triazolopyrimidine family have demonstrated notable antimicrobial properties. Research indicates that derivatives of this class exhibit moderate to high activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
- Fungi : Candida albicans, Aspergillus fumigatus
A study highlighted that certain triazolopyrimidine derivatives showed an EC50 value of 7.2 μg/mL against Xanthomonas oryzae pv. oryzae, outperforming traditional antibiotics like bismerthiazol (EC50: 89.8 μg/mL) .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Triazolopyrimidine compounds are noted for their capacity to inhibit cancer cell proliferation through multiple mechanisms, including:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth in vivo
Research has indicated that some derivatives exhibit IC50 values as low as 10 μM against specific cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several triazolopyrimidine derivatives against clinically relevant pathogens. The results demonstrated that compounds similar to this compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : Another investigation focused on the mechanism of action of triazolopyrimidine derivatives in cancer therapy. It was found that these compounds could effectively disrupt cellular signaling pathways involved in proliferation and survival of cancer cells .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
